Gallium alloy, nonbase, Ga,Sb,Se

Phase-change memory Thermal stability Crystallization kinetics

Gallium alloy, nonbase, Ga,Sb,Se (CAS 12787-87-0) designates a ternary Ga–Sb–Se chalcogenide system spanning a family of compositions expressed as GaxSbySez (where 4 < x < 40, 25 < y < 85, 5 < z < 70, x + y + z =. This material class operates across two principal technological domains: as a Te-free phase-change memory (PCM) medium with crystallization temperatures ranging from 225 °C to 320 °C depending on Ga content , and as a Ge-free bulk chalcogenide glass transparent up to 18 μm in the infrared.

Molecular Formula C8H7NO
Molecular Weight 0
CAS No. 12787-87-0
Cat. No. B1171995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium alloy, nonbase, Ga,Sb,Se
CAS12787-87-0
SynonymsGallium alloy, nonbase, Ga,Sb,Se
Molecular FormulaC8H7NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium Antimony Selenide (Ga–Sb–Se) Alloy CAS 12787-87-0: Composition-Tunable Chalcogenide for Phase-Change Memory and Infrared Optics


Gallium alloy, nonbase, Ga,Sb,Se (CAS 12787-87-0) designates a ternary Ga–Sb–Se chalcogenide system spanning a family of compositions expressed as GaxSbySez (where 4 < x < 40, 25 < y < 85, 5 < z < 70, x + y + z = 100) [1]. This material class operates across two principal technological domains: as a Te-free phase-change memory (PCM) medium with crystallization temperatures ranging from 225 °C to 320 °C depending on Ga content [2], and as a Ge-free bulk chalcogenide glass transparent up to 18 μm in the infrared [3]. The system's functional versatility arises from the variable coordination of Sb (ranging from 3 to 5) within a network built of [GaSe4/2] tetrahedra and [SbSe3/2] trigonal pyramids, as elucidated by combined 77Se NMR and neutron diffraction [4].

Why Ga–Sb–Se (CAS 12787-87-0) Cannot Be Replaced by Generic GST, Ge–Sb–Se, or Binary Sb–Se in Performance-Critical Applications


The CAS 12787-87-0 entry represents a compositionally flexible Ga–Sb–Se system whose functional properties are acutely dependent on the Ga:Sb:Se ratio [1]. Substituting Ga–Sb–Se with the industry-standard Ge2Sb2Te5 (GST) sacrifices thermal stability: GST crystallizes at approximately 150 °C with an activation energy of ~2.2 eV [2], whereas Ga–Sb–Se compositions achieve crystallization temperatures up to 320 °C and activation energies up to 5.52 eV [3], directly determining data retention at elevated operating temperatures. Conversely, replacing with Ge–Sb–Se analogues preserves IR transparency but introduces germanium, the most expensive elemental component in chalcogenide synthesis, while limiting the long-wavelength cutoff to ~15 μm versus 18 μm for Ge-free Ga–Sb–Se [4]. Binary Sb–Se lacks the glass-stabilizing and property-tuning role of Ga, which suppresses undesirable Sb2Se3 precipitation and enables the broad optical bandgap engineering range of 1.92–1.35 eV [5]. These compositional interdependencies mean that no single in-class substitute can simultaneously satisfy the thermal, optical, electrical, and cost constraints that Ga–Sb–Se addresses through ratio adjustment alone.

Ga–Sb–Se (CAS 12787-87-0) Quantitative Differentiation Evidence: Head-to-Head Comparisons with GST, Ge–Sb–Se, and Other Se-Based Systems


Crystallization Temperature and Activation Energy: Ga–Sb–Se vs. Ge2Sb2Te5 (GST)

Ga–Sb–Se thin films exhibit crystallization temperatures (Tc) ranging from 245 °C to 320 °C and activation energies of crystallization (Ea) from 3.49 to 5.52 eV as Ga content increases from 8 to 34 at.% [1]. In the patent literature, Ga–Sb–Se Tc is reported at 230–310 °C with Ea values of 4.06–5.52 eV [2]. In contrast, Ge2Sb2Te5 (GST) crystallizes at approximately 140–150 °C [2] with Ea of ~2.20–2.79 eV [2][3]. This represents a Tc advantage of +90 °C to +170 °C and an Ea advantage of +1.3 to +3.3 eV for Ga–Sb–Se over GST.

Phase-change memory Thermal stability Crystallization kinetics

Reset Voltage and Write Power Consumption: Ga13Sb32Se55 vs. Ge2Sb2Te5 (GST)

The minimum RESET voltage of Ga13Sb32Se55 is approximately 0.7 V lower than that of Ge2Sb2Te5, with the SET resistance approximately one order of magnitude higher [1]. The patent reports Ga–Sb–Se device RESET operation at 3 V with a 200 ns pulse compared to 3.5 V at 500 ns for GST, and full SET/RESET switching is demonstrated with pulses as short as 50 ns versus the ~500 ns required for GST [2]. The low-power advantage is quantitatively attributed to the crystalline-state thermal conductivity of 0.33 W/m·K and electrical conductivity of 243.9 Ω⁻¹·m⁻¹, combined with a melting point of 497 °C for Ga13Sb32Se55 [1]. For GST, the crystalline thermal conductivity ranges from 0.37 to 0.7 W/m·K depending on phase and measurement conditions, with a melting point of approximately 620 °C [3].

Phase-change memory Low-power operation Reset current

Ten-Year Data Retention Temperature: Ga–Sb–Se vs. Ge2Sb2Te5 (GST)

The temperature for 10-year data retention of the as-deposited amorphous state increases from 154 °C to 230 °C as Ga content rises from 8 to 34 at.% in Ga–Sb–Se films, as calculated using the Arrhenius extrapolation method from failure-time versus 1/kT plots [1]. The patent reports a comparable range of 159–230 °C [2]. Sb-rich Ga–Sb–Se compositions (e.g., Ga10Sb60Se30) independently demonstrate retention exceeding 135 °C for 10 years [3]. For Ge2Sb2Te5, the 10-year data retention temperature is approximately 85–88 °C in its standard (undoped) form [2], though Ni-doped GST can achieve ~135 °C and Cr-doped GST ~180 °C [4]. The Ga–Sb–Se system thus delivers a retention temperature advantage of +70 °C to +145 °C over undoped GST, and still outperforms optimized doped-GST variants by up to +50 °C.

Data retention Non-volatile memory Accelerated aging

Optical Bandgap and Refractive Index Tunability of Co-Sputtered Ga–Sb–Se Thin Films

Amorphous Ga–Sb–Se thin films fabricated by RF magnetron co-sputtering from Ga2Se3 and Sb2Se3 targets cover an optical bandgap (Eg) range of 1.92–1.35 eV with corresponding refractive indices at 1.55 µm ranging from 2.47 to 3.33, as determined by variable-angle spectroscopic ellipsometry and Tauc–Lorentz modeling [1]. This range is achieved by varying the Sb/Ga ratio during co-deposition, enabling films to be produced outside the bulk glass-forming region [1]. In comparison, co-sputtered Ge–Sb–Se thin films from the same research group typically achieve a narrower refractive index range owing to the more constrained glass-forming domain when Ge substitutes for Ga [2]. The Ga–Sb–Se system combines high linear refractive indices (>2.5) with photosensitivity manifesting as irreversible photobleaching under near-bandgap irradiation in pure argon, where the magnitude of the effect decreases monotonically with increasing Sb content [1].

Infrared optics Thin-film engineering Nonlinear photonics

Ge-Free Long-Wave Infrared Transparency: Ga–Sb–Se Bulk Glasses vs. Ge–Sb–Se

Bulk Ga–Sb–Se chalcogenide glasses free of germanium exhibit optical transparency extending to 18 μm in the infrared [1]. In contrast, prototypical Ge–Sb–Se glasses have their long-wavelength infrared cutoff at approximately 15 μm, limited by higher-order excitations of Ge–Se vibrational modes near 245 cm⁻¹ [2]. This 3 μm extension of the transparency window is attributable to the absence of Ge–Se bonds, whose phonon absorption tail truncates transmission at shorter wavelengths. The Ga–Sb–Se glass-forming domain is restricted to compositions with low Ga content (predominantly along the x Ga2Se3 – (100−x) Sb2Se3 pseudo-binary line), and the glasses exhibit low intrinsic stability against crystallization requiring stabilization by iodine incorporation [1]. The Ge-free nature additionally eliminates the cost premium associated with germanium, which is identified as the most expensive elemental component in chalcogenide materials synthesis [3].

Infrared optics Germanium-free materials Chalcogenide glass

Electrical Conductivity of Ga–Sb–Se Glass-Ceramics vs. Other Se-Based Glass-Ceramics

Controlled crystallization of sub-stoichiometric (Se-poor) Ga–Sb–Se glasses yields glass-ceramics with an electrical conductivity reaching up to 2 S·cm⁻¹ [1]. This value is explicitly two orders of magnitude higher than that of other Se-based chalcogenide glass-ceramics reported in the literature [1]. The high conductivity is correlated with the crystallization of an unidentified phase in Se-poor compositions (e.g., Ga8Sb40Se52), distinct from the Sb2Se3 phase that crystallizes in Se-rich glasses [1]. In contrast, glass-ceramics derived from Se-rich Ga–Sb–Se compositions (e.g., Ga8Sb27Se65) show Sb2Se3 precipitation with substantially lower conductivity. The conductivity is tunable via Se content control during glass synthesis and subsequent heat treatment at Tg + 5 °C [1].

Glass-ceramics Electrical conductivity Chalcogenide

Procurement-Relevant Application Scenarios for Ga–Sb–Se Alloy (CAS 12787-87-0) Based on Quantitative Differentiation Evidence


Automotive-Grade and High-Temperature Embedded Phase-Change Memory (PCM)

Ga–Sb–Se (CAS 12787-87-0) is uniquely positioned for automotive and embedded PCM requiring data integrity at ambient temperatures exceeding 125 °C. The 10-year data retention temperature of 154–230 °C (depending on Ga content) substantially exceeds the ~85 °C threshold of undoped GST [1], meeting and surpassing the automotive AEC-Q100 Grade 1 requirement (−40 to +150 °C). Combined with a crystallization temperature of 245–320 °C and activation energy up to 5.52 eV [1], Ga–Sb–Se-based memory cells resist thermally induced data loss during solder reflow and extended high-temperature operation. The low thermal conductivity (0.33 W/m·K) and melting point (497 °C) reduce write energy compared to GST, directly addressing the scaling bottleneck in high-density PCM arrays [1]. The Te-free composition eliminates tellurium-related contamination of CMOS fabrication lines [2]. Target procurement specification: Ga content ≥10 at.% for retention above 160 °C; Sb-rich compositions (e.g., Ga10Sb60Se30) for fastest crystallization speed [3].

Long-Wave Infrared (LWIR) Optics and CO2 Laser Components Without Germanium

Ge-free Ga–Sb–Se bulk glasses transparent to 18 μm [4] are directly applicable to LWIR thermal imaging windows, CO2 laser (10.6 μm) optics, and infrared spectroscopic systems. The 3 μm extension of the LWIR cutoff beyond Ge–Sb–Se glasses (~15 μm) [5] provides additional design margin for broadband IR systems operating across the 8–14 μm atmospheric window. Elimination of germanium reduces elemental raw material cost, as Ge is the most expensive component in chalcogenide synthesis [6]. However, procurement must account for the low intrinsic stability of Ga–Sb–Se glasses against crystallization; iodine incorporation is an effective stabilization strategy validated for these compositions [4]. Target procurement specification: Se content ≥60 at.% for bulk glass formation with low Ga content; iodine doping at 3–10 at.% for enhanced stability.

IR Photonic Integrated Circuits and Graded-Index Optical Coatings

Co-sputtered amorphous Ga–Sb–Se thin films provide a continuously tunable refractive index range of 2.47–3.33 at 1.55 μm with a corresponding optical bandgap of 1.92–1.35 eV [7]. This wide index span—achievable outside the bulk glass-forming region via co-sputtering—enables the design of single-material anti-reflection stacks, GRIN lenses, and waveguide core/cladding pairs for mid-IR photonic integrated circuits. The irreversible photobleaching effect under near-bandgap illumination allows post-deposition optical trimming of the refractive index [7]. Compared to Ge–Sb–Se co-sputtered films, which typically exhibit a narrower refractive index window (<3.0) due to a more constrained glass-forming region [8], Ga–Sb–Se offers superior design flexibility for custom IR optical coatings. Target procurement specification: Ga2Se3 and Sb2Se3 co-sputtering targets; Sb content in film: 5–32 at.% for index tuning.

Conductive Chalcogenide Glass-Ceramics for Solid-State Ionic and Electronic Devices

Sub-stoichiometric (Se-poor) Ga–Sb–Se glasses crystallized at Tg + 5 °C yield glass-ceramics with electrical conductivity reaching 2 S·cm⁻¹, two orders of magnitude higher than any other Se-based chalcogenide glass-ceramic [6]. This conductivity level, achieved without metallic additives, positions Ga–Sb–Se glass-ceramics as candidate solid electrolytes or mixed conductors for all-solid-state batteries, memristive devices, and electrochemical sensors. The conductivity is tunable by adjusting the Se content during initial glass synthesis, with the highest values obtained for compositions such as Ga8Sb40Se52 and Ga8Sb37Se55 [6]. The retained IR transparency of the glass-ceramic matrix (though somewhat degraded relative to the parent glass) may enable combined optical and electronic functionality. Target procurement specification: Se-poor Ga–Sb–Se bulk glass; post-synthesis thermal treatment at Tg + 5 °C under controlled atmosphere.

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